molecular formula C24H26ClNO4S2 B5434724 (5Z)-5-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5434724
M. Wt: 492.1 g/mol
InChI Key: WBYJDUSFZMVPCC-STZFKDTASA-N
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Description

(5Z)-5-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidinone derivative with an appropriate aldehyde in the presence of a base, such as sodium hydroxide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study various biological processes and pathways, particularly those involving thiazolidinone derivatives.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different substituents.

    Caffeine: An alkaloid with a purine structure that shares some structural similarities.

    4-Methoxyphenethylamine: A compound with a phenethylamine backbone and similar substituents.

Uniqueness

(5Z)-5-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, benzylidene group, and various substituents, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(5Z)-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO4S2/c1-4-15(3)17-8-6-7-9-19(17)29-10-11-30-22-18(25)12-16(13-20(22)28-5-2)14-21-23(27)26-24(31)32-21/h6-9,12-15H,4-5,10-11H2,1-3H3,(H,26,27,31)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYJDUSFZMVPCC-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)NC(=S)S3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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